molecular formula C12H17N3 B2681714 1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine CAS No. 487017-58-3

1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine

Cat. No. B2681714
M. Wt: 203.289
InChI Key: SHDOJICOOSZOSL-UHFFFAOYSA-N
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Description

Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various kinds of synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthetic Studies and Methodologies

  • Synthetic Routes to Thiazoline Peptides : Research by Hirotsu, Shiba, and Kaneko (1970) on the synthesis of thiazoline peptides via the iminoether coupling method highlights the foundational synthetic approaches relevant to compounds like 1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine, demonstrating the versatility of imine compounds in peptide synthesis (Hirotsu, Shiba, & Kaneko, 1970).

  • Catalysis by Imino-N-heterocyclic Carbene Complexes : A study by Abubakar and Bala (2020) reported on cobalt(III) complexes with imino-functionalized N-heterocyclic carbene ligands, showcasing their effectiveness in the catalytic transfer hydrogenation of ketones. This illustrates the catalytic potential of imine-based compounds in organic synthesis (Abubakar & Bala, 2020).

Biological Activities

  • DNA Binding and Cytotoxicity of Schiff Base Copper(II) Complexes : Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes, demonstrating their significant DNA binding ability and cytotoxic effects against various cancer cell lines. This research suggests the potential therapeutic applications of benzimidazole and imine derivatives in cancer treatment (Paul et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibition Efficiency of Imidazoline Derivatives : Cruz et al. (2004) evaluated the corrosion inhibition efficiency of 1-(2-ethylamino)-2-methylimidazoline and related compounds, demonstrating their effectiveness in protecting carbon steel in acid media. This underscores the application of imine and imidazoline compounds in corrosion inhibition (Cruz et al., 2004).

Chemical Synthesis

  • Ionic Liquid Catalysis for Imidazole Synthesis : Zang et al. (2010) utilized the ionic liquid 1-ethyl-3-methylimidazole acetate for the efficient synthesis of trisubstituted imidazoles, highlighting innovative catalytic approaches in the synthesis of imidazole derivatives, which could be relevant to the synthesis of 1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine (Zang et al., 2010).

Future Directions

The future directions of research into imidazole derivatives are likely to be influenced by their broad range of chemical and biological properties . These compounds have become an important synthon in the development of new drugs , and their potential applications in medicine and other fields continue to be explored.

properties

IUPAC Name

1-ethyl-3-propylbenzimidazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-3-9-15-11-8-6-5-7-10(11)14(4-2)12(15)13/h5-8,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDOJICOOSZOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N(C1=N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine

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